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molecular formula C10H10BrFO2 B8379750 (5-Bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester

(5-Bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester

Cat. No. B8379750
M. Wt: 261.09 g/mol
InChI Key: VGEIQAMFQOIIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722578B2

Procedure details

To a solution of (5-bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester (10.3 g) in methanol (50 ml) is added 1N aqueous sodium hydroxide (47.4 ml) and the reaction mixture is stirred at room temperature for 18 hours. The mixture is concentrated, the residue treated with 1N hydrochloric acid, the resulting precipitate filtered off, washed with ice-water and dried. Yield: 8.60 g of (5-bromo-4-fluoro-2-methyl-phenyl)-acetic acid as a solid, mp: 100-101° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[C:9]([Br:11])[C:8]([F:12])=[CH:7][C:6]=1[CH3:13].[OH-].[Na+]>CO>[Br:11][C:9]1[C:8]([F:12])=[CH:7][C:6]([CH3:13])=[C:5]([CH2:4][C:3]([OH:14])=[O:2])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC(CC1=C(C=C(C(=C1)Br)F)C)=O
Name
Quantity
47.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue treated with 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C(=CC(=C(C1)CC(=O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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